(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid
Overview
Description
(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid is a boronic acid derivative with the molecular formula C8H7BF3NO3 and a molecular weight of 232.95 g/mol . This compound is characterized by the presence of a trifluoroacetamido group attached to a phenyl ring, which is further bonded to a boronic acid moiety. It is commonly used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-Aminophenylboronic acid
Reagent: Trifluoroacetic anhydride
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The trifluoroacetamido group can be reduced under specific conditions to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoroacetamido group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetamido group.
2-Fluorophenylboronic acid: Contains a fluorine atom on the phenyl ring.
3-(2,2,2-Trifluoroethoxy)phenylboronic acid: Contains a trifluoroethoxy group instead of a trifluoroacetamido group.
Uniqueness
(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Biological Activity
(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Structural Characteristics
The compound features a boronic acid moiety attached to a phenyl ring with a trifluoroacetamido group. This structural arrangement enhances its solubility and stability, making it suitable for various biological applications. The trifluoroacetamido group is particularly significant as it may influence the compound's interaction with biological targets.
Biological Activity Overview
Boronic acids, including this compound, are known for their diverse biological activities. Below are the key areas of biological activity associated with this compound:
- Antibacterial Activity : Boronic acids have shown potential in inhibiting bacterial growth. Studies indicate that phenylboronic acids can interact with bacterial cell surfaces, leading to cell aggregation and subsequent bacterial death .
- Anti-inflammatory Effects : Computer-aided predictions suggest that this compound may exhibit anti-inflammatory properties. Its ability to bind to specific biological targets could modulate inflammatory pathways.
- Anticancer Properties : Research has indicated that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. For instance, modifications of related compounds have demonstrated significant antiproliferative effects on cancer cells by disrupting cell cycle progression .
Antibacterial Studies
A study investigated the antibacterial activity of various boronic acids against Escherichia coli and Bacillus cereus. Results showed that certain phenylboronic acids led to significant reductions in bacterial viability due to their ability to aggregate bacteria through interactions with glycolipids on the bacterial surface .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 10 |
This compound | B. cereus | 15 |
Anti-inflammatory Mechanisms
The potential anti-inflammatory effects of this compound were explored through docking studies with VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). The compound was found to fit well into the ATP-binding site of VEGFR-2, suggesting a mechanism for inhibiting angiogenesis in inflammatory conditions .
Anticancer Activity
In a separate study focusing on related boronic acids as proteasome inhibitors, compounds were shown to halt cell cycle progression at the G2/M phase in U266 cells. This mechanism is crucial for cancer treatment as it leads to growth inhibition in malignant cells .
Case Studies
- VEGFR-2 Inhibition : A case study highlighted the design of a derivative of this compound aimed at inhibiting VEGFR-2. The compound demonstrated a binding energy score of -20.20 kcal/mol during molecular docking simulations, indicating strong potential as an antiangiogenic agent .
- Combination Therapy : Another study examined the use of boronic acids in combination with β-lactam antibiotics against resistant bacterial strains. The results indicated that these compounds could significantly enhance the efficacy of β-lactams by lowering their minimum inhibitory concentration (MIC), suggesting a synergistic effect .
Properties
IUPAC Name |
[3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOITLDGNKHMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660241 | |
Record name | [3-(2,2,2-Trifluoroacetamido)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88978-20-5 | |
Record name | [3-(2,2,2-Trifluoroacetamido)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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